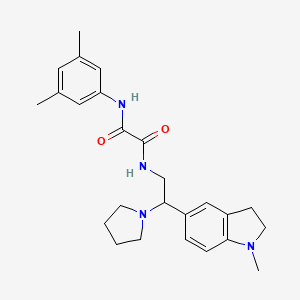

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

The compound "N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" is a structurally complex oxalamide derivative.

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-17-12-18(2)14-21(13-17)27-25(31)24(30)26-16-23(29-9-4-5-10-29)19-6-7-22-20(15-19)8-11-28(22)3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABLHNCQTAYYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The oxalamide scaffold is shared with several pharmacologically active compounds. Below is a comparative analysis with structurally related analogues:

Key Findings:

Bioactivity : Unlike 5-FU prodrugs, which are antimetabolites, the oxalamide compound lacks direct evidence of cytotoxic activity. Its mechanism likely differs, possibly involving kinase or receptor modulation .

Selectivity : The 3,5-dimethylphenyl group may enhance lipophilicity and blood-brain barrier penetration compared to simpler aryl groups in analogues like 5-FU prodrugs.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound and its structural analogs?

- Methodological Answer : The synthesis typically involves sequential coupling of aromatic amines with oxalyl chloride derivatives. Critical steps include:

- Protection/deprotection strategies for reactive groups (e.g., indoline NH) to prevent side reactions .

- Coupling optimization : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .

- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate intermediates and final products .

- Yield enhancement : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine for alkylation) .

Q. How can spectroscopic techniques confirm the structural integrity of this oxalamide derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 3,5-dimethylphenyl substituents at δ 2.2–2.4 ppm) and pyrrolidine/indoline backbone integrity .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and absence of unreacted amine groups (N-H stretches ~3300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₉N₄O₂: 429.2287) to ensure synthetic accuracy .

Q. What in vitro bioassay strategies are appropriate for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based substrates (e.g., ATPase assays at 10–100 µM compound concentrations) .

- Cell viability assays : Screen against cancer cell lines (e.g., MTT assay) with structural analogs to establish baseline cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with purified receptors .

Advanced Research Questions

Q. What methodologies optimize reaction yields and purity in the final coupling step?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; switch to dichloromethane for acid-sensitive steps .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Ullmann-type couplings to improve efficiency .

- By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess amines post-coupling .

Q. How can SAR studies be systematically conducted using analogs with varying substituents?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with substituted phenyl rings (e.g., 3,4-dimethoxy vs. 3-fluoro-4-methyl) to assess electronic effects .

- Heterocycle variation : Replace pyrrolidine with piperidine/morpholine to evaluate steric impact on bioactivity .

- Pharmacophore mapping : Overlay crystal structures (if available) or docking poses to identify critical interaction motifs .

Q. What analytical approaches resolve discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Conformational analysis : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess flexibility of the oxalamide linker .

- Solvent effects : Re-run docking studies with explicit water molecules to improve binding affinity predictions .

- Experimental validation : Repeat assays under controlled conditions (e.g., fixed ATP concentrations) to minimize variability .

Q. Which computational techniques elucidate the compound's potential mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR) .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies and prioritize analogs for synthesis .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 inhibition) with tools like SwissADME to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.